molecular formula C11H9BrO3S B13024590 Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13024590
M. Wt: 301.16 g/mol
InChI Key: FNSLTLGIJFXCSS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3S It belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the bromination of ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde .

Scientific Research Applications

Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine and hydroxyl groups play a crucial role in binding to the active sites of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate
  • Ethyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate
  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Uniqueness

Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and biological activity. The bromine atom allows for selective substitution reactions, while the hydroxyl group provides sites for oxidation and reduction .

Properties

IUPAC Name

ethyl 6-bromo-3-hydroxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSLTLGIJFXCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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